molecular formula C8H17N B1584061 4-Propylpiperidine CAS No. 22398-09-0

4-Propylpiperidine

Cat. No.: B1584061
CAS No.: 22398-09-0
M. Wt: 127.23 g/mol
InChI Key: RQGBFVLTFYRYKB-UHFFFAOYSA-N
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Description

4-Propylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene bridges and one amine bridge. The molecular formula of this compound is C8H17N. This compound is a derivative of piperidine, where a propyl group is attached to the fourth carbon atom of the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .

Biochemical Analysis

Biochemical Properties

4-Propylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to receptors or enzymes, leading to inhibition or activation of their functions. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can result in downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, studies in animal models have demonstrated that this compound can induce dose-dependent changes in behavior and physiological responses . High doses may result in toxic effects, such as liver damage or neurological impairments.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound . This metabolism can lead to the formation of various metabolites, which may have distinct biological activities and effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation. For example, this compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . This distribution can impact its biological activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes .

Preparation Methods

The synthesis of 4-Propylpiperidine can be achieved through several methods:

    Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as amino alcohols or dihalides, under specific reaction conditions.

    Industrial Production: Industrially, this compound can be produced using continuous flow reactions, which offer advantages in terms of scalability and efficiency.

Chemical Reactions Analysis

4-Propylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Propylpiperidine has several scientific research applications:

Comparison with Similar Compounds

4-Propylpiperidine can be compared with other piperidine derivatives:

Properties

IUPAC Name

4-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-3-8-4-6-9-7-5-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGBFVLTFYRYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176924
Record name Piperidine, 4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22398-09-0
Record name 4-Propylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22398-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Propylpiperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5329R4DGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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